2-nitro-5-(piperidin-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline
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Overview
Description
2-nitro-5-(piperidin-1-yl)-N-[1-(tricyclo[3311~3,7~]dec-1-yl)ethyl]aniline is an organic compound that belongs to the class of nitroanilines This compound is characterized by the presence of a nitro group, a piperidine ring, and a tricyclo[3311~3,7~]decane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-5-(piperidin-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline typically involves a multi-step process:
Piperidine Substitution: The piperidine ring is introduced via nucleophilic substitution, where piperidine reacts with the nitroaniline derivative under basic conditions.
Tricyclo[3.3.1.1~3,7~]decane Attachment: The tricyclo[3.3.1.1~3,7~]decane moiety is attached through a Friedel-Crafts alkylation reaction, using an appropriate alkylating agent and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Reduction: 2-amino-5-(piperidin-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Medicine
Therapeutics: Investigated for its potential use in the development of new therapeutic agents.
Industry
Material Science: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-nitro-5-(piperidin-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the piperidine and tricyclo[3.3.1.1~3,7~]decane moieties may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-nitroaniline: Lacks the piperidine and tricyclo[3.3.1.1~3,7~]decane moieties.
5-(piperidin-1-yl)-2-nitroaniline: Similar but without the tricyclo[3.3.1.1~3,7~]decane moiety.
N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline: Lacks the nitro and piperidine groups.
Uniqueness
The presence of the nitro group, piperidine ring, and tricyclo[3.3.1.1~3,7~]decane moiety in a single molecule makes 2-nitro-5-(piperidin-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline unique. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C23H33N3O2 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-nitro-5-piperidin-1-ylaniline |
InChI |
InChI=1S/C23H33N3O2/c1-16(23-13-17-9-18(14-23)11-19(10-17)15-23)24-21-12-20(5-6-22(21)26(27)28)25-7-3-2-4-8-25/h5-6,12,16-19,24H,2-4,7-11,13-15H2,1H3 |
InChI Key |
WLVQUVASTAIKQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCCCC5)[N+](=O)[O-] |
Origin of Product |
United States |
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